2-Fluoroglutaric acid
Description
2-Fluoroglutaric acid (C₅H₇FO₄) is a fluorinated derivative of glutaric acid, where a fluorine atom substitutes a hydrogen at the second carbon position. This modification significantly alters its chemical and biological properties compared to non-fluorinated analogs. Fluorinated carboxylic acids are of interest in medicinal chemistry and materials science due to the electronegativity of fluorine, which enhances metabolic stability and influences intermolecular interactions. While direct studies on this compound are sparse, insights can be drawn from structurally related fluorinated carboxylic acids, such as 2-fluorooctanoic acid and 2-fluorohexanoic acid, which are synthesized for applications in enzyme inhibition and surfactants.
Properties
CAS No. |
1578-67-2 |
|---|---|
Molecular Formula |
C5H7FO4 |
Molecular Weight |
150.1 g/mol |
IUPAC Name |
2-fluoropentanedioic acid |
InChI |
InChI=1S/C5H7FO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
BBEYGPGFCBBSDN-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)F |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)F |
Other CAS No. |
1578-67-2 |
Synonyms |
2-Fluoroglutaric acid |
Origin of Product |
United States |
Chemical Reactions Analysis
2.1. Decarboxylation
2-Fluoroglutaric acid undergoes decarboxylation under acidic or enzymatic conditions, forming CO and fluorinated byproducts :
Data Table 1: Decarboxylation Conditions and Products
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (1M, 80°C) | 3-fluoro-L-glutamate + CO | |
| Enzymatic (GDH) | NADH, pH 7.4 | threo-3-fluoro-L-glutamate |
2.2. Esterification and Cyclization
The carboxylic acid groups react with alcohols to form esters. For example, benzyl alcohol produces 2-fluoroglutaric benzyl ester :
Cyclization reactions yield fluorinated heterocycles, such as β,β-difluoroproline derivatives .
2.3. Oxidative Cleavage
In the presence of RuO/NaIO, oxidative cleavage produces fluorinated aldehydes or ketones :
3.1. Glutamate Dehydrogenase (GDH)
2-Keto-3-fluoroglutarate (a derivative) is reduced by GDH to threo-3-fluoro-L-glutamate (95% enantiomeric excess) :
3.2. Glutamate Decarboxylase (GAD)
Fluorinated analogs act as competitive inhibitors, disrupting γ-aminobutyric acid (GABA) synthesis :
Data Table 2: Enzymatic Reaction Parameters
| Enzyme | Substrate | (mM) | (μM/min) | References |
|---|---|---|---|---|
| Glutamate dehydrogenase | 2-Keto-3-fluoroglutarate | 0.12 | 8.7 | |
| Glutamate decarboxylase | 3-fluoro-L-glutamate | 2.5 | 1.2 |
Stability and Reactivity Trends
Comparison with Similar Compounds
(a) 2-Hydroxyglutaric Acid (2-HG)
- Structure : C₅H₈O₅ (hydroxyl group at C2 vs. fluorine in 2-fluoroglutaric acid).
- Properties: The hydroxyl group in 2-HG participates in hydrogen bonding, increasing solubility in polar solvents compared to this compound, where fluorine’s electronegativity may reduce solubility. Biological Role: 2-HG is a known oncometabolite linked to cancer progression, while fluorinated analogs like this compound are hypothesized to inhibit enzymes such as glutaryl-CoA dehydrogenase due to fluorine’s electron-withdrawing effects.
(b) 2-Fluorooctanoic Acid
(c) Non-Fluorinated Glutaric Acid
- Structure : C₅H₈O₄.
- Properties: Higher pKa (~4.3 for glutaric acid) compared to fluorinated derivatives, where fluorine’s inductive effect likely lowers pKa (e.g., 2-fluorooctanoic acid pKa ≈ 2.8). Lacks metabolic stability, making it less suitable for pharmaceutical applications compared to fluorinated analogs.
Physicochemical Properties
*Estimated based on fluorinated carboxylic acid trends.
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